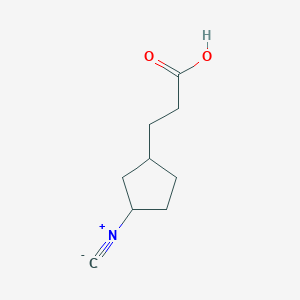

Isonitrinic acid F

Descripción

Isonitrinic acid F is a secondary metabolite belonging to the class of isonitrile antibiotics, first identified in Trichoderma species during antibiotic screening in 1982 . It is structurally characterized by the presence of an isonitrile group (-NC) and a carboxylic acid moiety, distinguishing it from non-acidic isonitrile derivatives like isonitrins A–D. Isonitrinic acid F is produced alongside isonitrinic acid E and other isonitrins in specific Trichoderma strains, with production patterns correlating strongly with fungal species and intraspecific groups .

Propiedades

Número CAS |

83052-87-3 |

|---|---|

Fórmula molecular |

C9H13NO2 |

Peso molecular |

167.20 g/mol |

Nombre IUPAC |

3-(3-isocyanocyclopentyl)propanoic acid |

InChI |

InChI=1S/C9H13NO2/c1-10-8-4-2-7(6-8)3-5-9(11)12/h7-8H,2-6H2,(H,11,12) |

Clave InChI |

HKRXZYVRWPLHPW-UHFFFAOYSA-N |

SMILES canónico |

[C-]#[N+]C1CCC(C1)CCC(=O)O |

Origen del producto |

United States |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El ácido isonitrinico F se obtiene típicamente mediante procesos de fermentación que involucran cepas específicas de Trichoderma . El caldo de fermentación se extrae con solventes orgánicos, y el compuesto se purifica utilizando técnicas cromatográficas . El producto final se obtiene como cristales en forma de aguja .

Métodos de producción industrial: La producción industrial del ácido isonitrinico F involucra fermentación a gran escala utilizando cepas optimizadas de Trichoderma. Las condiciones de fermentación, como la temperatura, el pH y la composición de nutrientes, se controlan cuidadosamente para maximizar el rendimiento . El compuesto se extrae y purifica luego utilizando cromatografía a escala industrial .

Análisis De Reacciones Químicas

Related Structural Analogs

While Isonitrinic acid F is not explicitly discussed, analogous compounds like isonitrinic acid E (PubChem CID 6448162) share structural motifs that may inform reactivity :

| Property | Isonitrinic Acid E |

|---|---|

| Molecular Formula | C₉H₇NO₃ |

| Structure | Contains an isocyano group attached to a bicyclic framework |

| Key Functional Groups | Isocyano (–NC), carboxylic acid (–COOH) |

Nucleophilic Substitution (S_N2)

Isonitriles react with alkyl halides via backside attack, forming nitrilium ions that hydrolyze to substituted amides :

This mechanism enables synthesis of complex amides under mild conditions .

Multicomponent Reactions

Isonitriles participate in:

-

Ugi Reaction : Four-component coupling to form α-acyloxy amides .

-

Van Leusen Reaction : Formation of β-lactams from isonitriles, carbonyl compounds, and amines .

-

Passerini Reaction : Three-component synthesis of α-hydroxy amides .

Encapsulated Reactions

In self-assembled capsules (e.g., resorcinarene-based systems), isonitriles react faster with carboxylic acids due to:

-

Stabilization of transition states via confinement effects .

-

Lowered activation energy for α-addition and proton transfer steps .

Potential Reactions for Isonitrinic Acid F

Hypothetically, Isonitrinic acid F (if structurally similar to isonitrinic acid E) could undergo:

-

Amide Formation : Reaction with alkyl halides via S_N2 to generate substituted amides .

-

Cycloadditions : Participation in [2+2] or [4+2] reactions due to the electron-rich isocyano group.

-

Biosynthetic Pathways : Copper-responsive biosynthesis, as seen in fungal isocyanide synthases .

Research Gaps and Limitations

-

Structural Data : No experimental or computational data on Isonitrinic acid F’s reactivity.

-

Biosynthetic Context : Fungal isocyanide synthases (ICSs) are copper-responsive, but their role in acid F biosynthesis is unexplored .

-

Environmental Factors : Metal availability (e.g., copper) may regulate biosynthesis, as observed in Aspergillus fumigatus .

(Note: Citations refer to general isonitrile chemistry from the provided sources, as no direct data on Isonitrinic acid F exists.)

Aplicaciones Científicas De Investigación

El ácido isonitrinico F tiene una amplia gama de aplicaciones de investigación científica. En química, se utiliza como un compuesto modelo para estudiar la reactividad de los grupos isonitrilo . En biología, se investiga por sus propiedades antimicrobianas y su posible uso como antibiótico . En medicina, se está explorando su potencial para tratar infecciones bacterianas y fúngicas . En la industria, se utiliza en el desarrollo de nuevos agentes antimicrobianos y como agente de biocontrol en la agricultura .

Mecanismo De Acción

El mecanismo de acción del ácido isonitrinico F involucra la inhibición de enzimas clave en las células bacterianas y fúngicas . El grupo isonitrilo interactúa con los sitios activos de estas enzimas, interrumpiendo su función y provocando la muerte celular . El compuesto también afecta la integridad de la membrana celular, contribuyendo aún más a su actividad antimicrobiana .

Comparación Con Compuestos Similares

Comparison with Structurally and Functionally Similar Compounds

Structural and Functional Analogues

Isonitrinic acid F shares structural homology with other fungal isonitrile derivatives. Below is a comparative analysis of key analogues:

Table 1: Comparison of Isonitrile Antibiotics

Key Differences and Research Findings

Biological Activity: Isonitrinic acid F vs. Isonitrin A: While both exhibit antibacterial properties, isonitrin A shows stronger antifungal activity, likely due to its non-polar structure enhancing membrane penetration . Isonitrinic acid F’s carboxylic acid group may limit its uptake in hydrophobic fungal cell walls but improves solubility for systemic applications . Isonitrinic acid F vs. Xanthocillin: Xanthocillin’s dimeric structure confers broader activity against Gram-positive bacteria, whereas isonitrinic acid F is more effective against Gram-negative strains, as observed in Trichoderma-pathogen interaction studies .

Biosynthetic Pathways: Isonitrinic acid F and E are synthesized via isonitrile synthase (ICS) enzymes in Trichoderma, while xanthocillin production in Aspergillus involves hybrid ICS-NRPS (non-ribosomal peptide synthetase) systems . This difference explains variations in structural complexity and yield .

Ecological Roles :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.